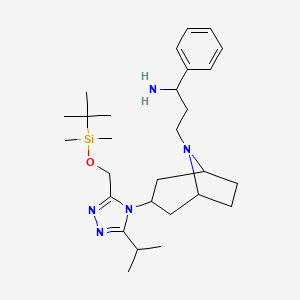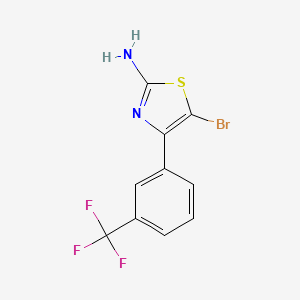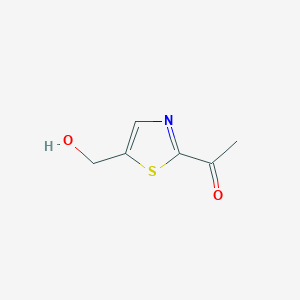
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C36H53N5O3Si and a molecular weight of 631.92 g/mol . This compound is a derivative of Maraviroc, a drug used in the treatment of HIV infection. The modification involves the removal of the 4,4-difluorocyclohexanecarboxy group and the addition of a tert-butyldimethylsilyloxymethyl group .
Métodos De Preparación
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves several steps. The starting material is Maraviroc, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyloxymethyl group and remove the 4,4-difluorocyclohexanecarboxy group . The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and the reactions are carried out at controlled temperatures .
Análisis De Reacciones Químicas
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on the surface of human cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This mechanism is similar to that of Maraviroc, but the modifications in the compound may result in different binding affinities and effects .
Comparación Con Compuestos Similares
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc can be compared with other similar compounds, such as:
Maraviroc: The parent compound, used in the treatment of HIV infection.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc: Another derivative of Maraviroc with different modifications.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc: A closely related compound with similar modifications.
Propiedades
Fórmula molecular |
C28H47N5OSi |
|---|---|
Peso molecular |
497.8 g/mol |
Nombre IUPAC |
3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3 |
Clave InChI |
VWTBEKFRQZYVLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)



![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)



![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)
![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)


